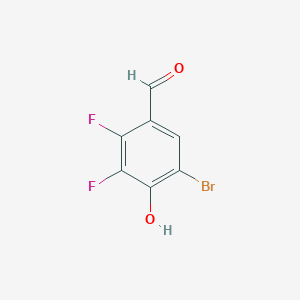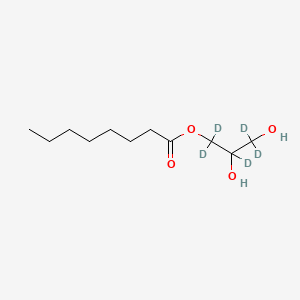
1-Octanoyl-rac-glycerol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octanoyl-rac-glycerol-d5, also known as Glyceryl 1-monooctanoate, is a monoacylglycerol that contains octanoic acid at the sn-1 position. This compound is a deuterated form of 1-Octanoyl-rac-glycerol, where five hydrogen atoms are replaced with deuterium. It is commonly used in scientific research due to its unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-Octanoyl-rac-glycerol-d5 can be synthesized through the esterification of glycerol with octanoic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to achieve the desired product. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of deuterium.
化学反応の分析
Types of Reactions: 1-Octanoyl-rac-glycerol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
1-Octanoyl-rac-glycerol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lipid metabolism and enzymatic reactions.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of 1-Octanoyl-rac-glycerol-d5 involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also inhibit the growth of microorganisms by disrupting their cell membranes. The deuterium atoms in the compound may enhance its stability and bioavailability.
類似化合物との比較
1-Octanoyl-rac-glycerol-d5 can be compared with other monoacylglycerols such as:
1-Decanoyl-rac-glycerol: Contains a longer carbon chain, resulting in different physical and chemical properties.
1-Lauroyl-rac-glycerol: Has a similar structure but with a lauric acid moiety, leading to different biological activities.
1-Oleoyl-rac-glycerol: Contains an unsaturated fatty acid, affecting its reactivity and applications.
Uniqueness: The presence of deuterium atoms in this compound makes it unique, as it can be used in studies involving isotopic labeling and tracing. This property allows researchers to investigate metabolic pathways and reaction mechanisms with greater precision.
特性
分子式 |
C11H22O4 |
|---|---|
分子量 |
223.32 g/mol |
IUPAC名 |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octanoate |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/i8D2,9D2,10D |
InChIキー |
GHBFNMLVSPCDGN-GFWWIRCNSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC)O)O |
正規SMILES |
CCCCCCCC(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


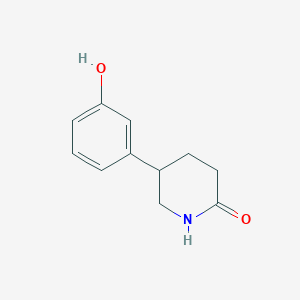
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
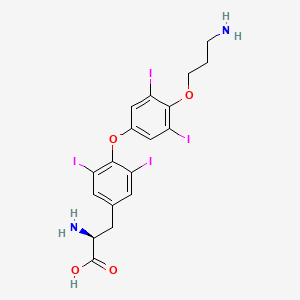
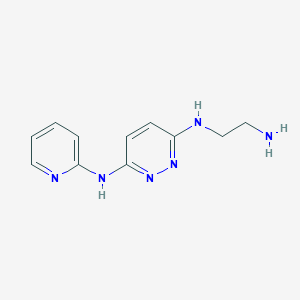
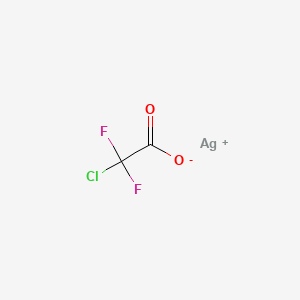
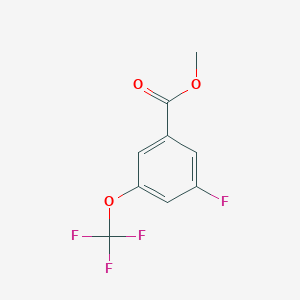
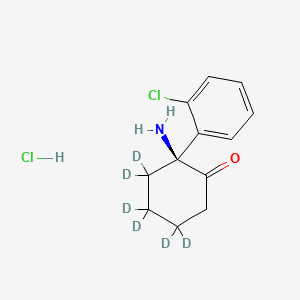
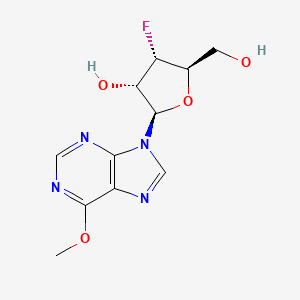
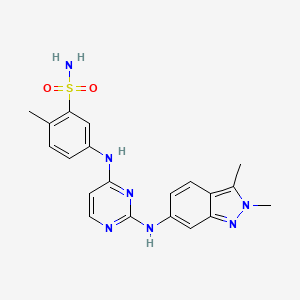
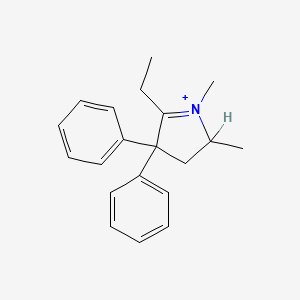
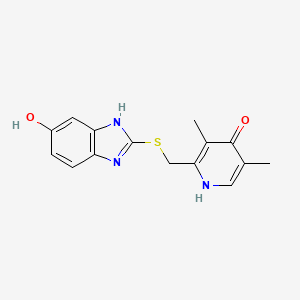
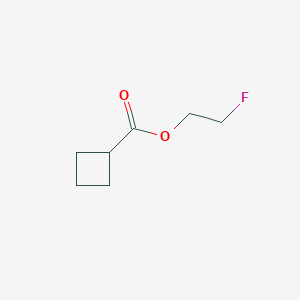
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
